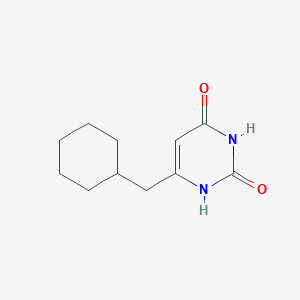

6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione

説明

特性

IUPAC Name |

6-(cyclohexylmethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAVJUCTSFXXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, central nervous system depressive, anticonvulsant, and antipyretic activities .

Mode of Action

It is known that pyrimidine derivatives generally function by suppressing the activity of certain enzymes, such as cyclooxygenase-1 and cyclooxygenase-2, thereby reducing the generation of certain inflammatory mediators .

Biochemical Pathways

Pyrimidine derivatives are known to inhibit the production of prostaglandin e2 and nitric oxide, key mediators in inflammatory pathways .

Result of Action

Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical reactions. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione can alter cell proliferation and induce apoptosis in cancer cells. Additionally, it interacts with other proteins involved in DNA replication and repair, further highlighting its potential as an anticancer agent.

Cellular Effects

6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis by disrupting the cell cycle. This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation. Furthermore, 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione influences gene expression and cellular metabolism, leading to altered cellular functions and metabolic profiles.

Molecular Mechanism

The molecular mechanism of action of 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with key biomolecules and enzymes. This compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression. Additionally, it can modulate the activity of other enzymes and proteins, leading to changes in gene expression and cellular functions. The inhibition of CDK2 by 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione results in cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over time. Long-term studies have demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that this compound exhibits dose-dependent inhibition of tumor growth in animal models of cancer. At higher doses, it can induce toxic effects, such as weight loss and organ toxicity, highlighting the importance of optimizing the dosage for therapeutic applications. Threshold effects have also been observed, with lower doses showing minimal toxicity and significant anticancer activity.

Metabolic Pathways

6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux and metabolite levels, further affecting cellular functions and metabolic profiles.

Transport and Distribution

The transport and distribution of 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed to various tissues, including the liver, kidneys, and tumor tissues. Its localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA replication, repair, and cellular metabolism. Post-translational modifications and targeting signals can direct its localization to specific organelles, further influencing its biological activity.

生物活性

6-(Cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure that includes a cyclohexylmethyl group. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The compound can be represented structurally as follows:

- Chemical Formula : CHNO

- Molecular Structure : Contains a six-membered ring with nitrogen atoms at positions 1 and 3, along with a ketone group at positions 2 and 4.

Synthesis

The synthesis typically involves the reaction of a pyrimidine derivative with cyclohexylmethylamine. The process often employs nucleophilic substitution reactions in polar solvents like ethanol or methanol under reflux conditions to ensure complete reaction and yield high purity products.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione. Research indicates that this compound may exhibit significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : HepG2 (liver cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), and PC3 (prostate cancer).

- Mechanism of Action : The compound is thought to inhibit specific enzymes involved in cancer progression, thereby reducing cell proliferation.

In a comparative study using MTT assays, it was found that derivatives similar to this compound exhibited IC values ranging from 0.01 µM to 0.12 µM against different cancer cell lines, indicating strong anticancer activity .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione has been explored for its anti-inflammatory effects. The compound has shown potential in modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

Furthermore, preliminary antimicrobial tests have indicated activity against various bacterial strains such as E. coli and S. aureus, suggesting its utility in treating infections .

Table of Biological Activities

| Activity | Cell Line/Organism | IC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.09 µM | |

| Anticancer | A549 | 0.03 µM | |

| Anti-inflammatory | In vitro models | Not specified | |

| Antimicrobial | E. coli | Not specified |

Detailed Research Findings

- Cytotoxicity Studies : A study investigated the cytotoxic effects of various pyrimidine derivatives on cancer cells. The findings indicated that compounds similar to 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione displayed enhanced cytotoxicity compared to standard chemotherapeutics like etoposide.

- Inhibition Studies : Another research focused on enzyme inhibition related to inflammation and cancer pathways. The compound was shown to effectively inhibit enzymes involved in these processes, which may contribute to its therapeutic potential.

- Antioxidant Activity : In vitro assays demonstrated that the compound possesses antioxidant properties, which could be beneficial in reducing oxidative stress associated with chronic diseases .

科学的研究の応用

Medicinal Chemistry

6-(Cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione has been explored for its potential therapeutic properties:

- Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Preliminary research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

Biochemical Probes

The compound is being investigated as a biochemical probe due to its ability to interact with biological macromolecules. It may modulate enzyme activity by binding to active sites or acting on receptors involved in critical biochemical pathways. Such interactions are essential for understanding its mechanism of action and potential therapeutic applications.

Synthesis of Complex Organic Molecules

In organic chemistry, 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione serves as a valuable building block for synthesizing more complex organic compounds. Its unique structure allows for various chemical reactions:

- Oxidation : Can be oxidized to form pyrimidine N-oxides.

- Reduction : Can be reduced to generate reduced pyrimidine derivatives.

- Substitution Reactions : Participates in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Material Science

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties make it suitable for creating polymers or other materials with specific functionalities.

準備方法

Alkylation of Barbituric Acid Derivatives

- Starting Material: Barbituric acid or substituted barbituric acid derivatives.

- Alkylating Agent: Cyclohexylmethyl halides (commonly bromide or chloride).

- Reaction Conditions: The reaction is carried out under basic conditions, often using potassium carbonate or sodium hydride as a base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Yield: Reported yields for similar compounds are in the range of 70-81%, indicating efficient alkylation.

Specific Example from Literature

A detailed preparation of 6-(cyclohexylmethyl)-3-hydroxypyrimidine-2,4-dione, a closely related derivative, was reported with the following conditions:

- The compound was prepared as a white solid with an 81% yield.

- The procedure involved alkylation following a previously established protocol for similar compounds.

- Characterization data included proton NMR and high-resolution mass spectrometry confirming the structure.

This method can be adapted for the preparation of 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione by controlling reaction parameters to avoid hydroxylation at the 3-position.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate, sodium hydride | Ensures deprotonation of barbituric acid |

| Solvent | DMF, DMSO | Polar aprotic solvents favor alkylation |

| Temperature | Room temperature to 80°C | Higher temperatures may increase rate but risk side reactions |

| Reaction Time | Several hours (4-24 h) | Depends on scale and reagent reactivity |

| Work-up | Extraction with organic solvents, recrystallization | Purification to obtain white solid product |

Research Findings and Analytical Data

- NMR Analysis: Proton NMR spectra typically show characteristic signals for the cyclohexylmethyl group (multiplets around 1.0-2.0 ppm) and the pyrimidine ring protons (singlets near 8.0-9.0 ppm).

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion peaks consistent with the calculated molecular weight for C12H16N2O2 (for the parent compound without additional substitutions).

- Yields: Consistently high yields (above 70%) have been reported, indicating the robustness of the alkylation method.

Comparative Table of Preparation Methods for Related Compounds

Notes on Scale-Up and Practical Considerations

- The alkylation reaction is scalable and can be adapted for larger batch synthesis with careful control of temperature and stoichiometry.

- Purity is typically enhanced by recrystallization from suitable solvents.

- Side reactions such as over-alkylation or hydroxylation can be minimized by controlling reaction time and temperature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione derivatives, and how are intermediates characterized?

- Methodology :

- Alkylation : React 6-aminopyrimidine-2,4(1H,3H)-dione derivatives with cyclohexylmethyl halides (e.g., cyclohexylmethyl iodide) in the presence of a base (e.g., potassium carbonate) in DMF or dichloromethane. Yields range from 40% to 78% depending on substituents .

- Cyclization : For fused derivatives (e.g., thieno[2,3-d]pyrimidine-2,4-diones), use bromoacetyl intermediates reacted with thioacetamide in acetic acid, followed by alkylation with benzyl chlorides .

- Characterization : Confirm structures via -NMR (e.g., δ 4.91 ppm for cyclopropyl protons), -NMR, and LCMS (e.g., [M+H] at m/z 196.2) .

Q. Which spectroscopic techniques are critical for validating the purity and structure of pyrimidine-dione analogs?

- Methodology :

- NMR : Assign protons and carbons using 400 MHz -NMR (e.g., cyclohexylmethyl protons at δ 1.24–2.66 ppm) and -NMR to confirm substituent regiochemistry .

- X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., N–H⋯O and O–H⋯O interactions in 6-(trifluoromethyl) derivatives) .

- LCMS : Verify molecular weights and detect impurities (e.g., [M+H] peaks with <5% side products) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in alkylation steps for pyrimidine-dione derivatives?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (dichloromethane) to balance reactivity and solubility .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide reactivity .

- Temperature Control : Optimize reflux conditions (e.g., 80°C for 20 hours) to minimize decomposition .

Q. What strategies resolve contradictions in NMR data for structurally similar pyrimidine-dione analogs?

- Methodology :

- 2D NMR : Use HSQC and HMBC to correlate ambiguous proton and carbon signals (e.g., distinguishing N-methyl vs. O-methyl groups) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in crowded spectral regions .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .

Q. How are pyrimidine-dione derivatives evaluated for biological activity, and what experimental controls are essential?

- Methodology :

- Enzyme Assays : Test inhibition of targets like eEF-2K using kinase activity assays (e.g., ADP-Glo™) with IC calculations .

- Cell-Based Studies : Use cancer cell lines (e.g., MCF-7) with dose-response curves (0.1–100 μM) and positive controls (e.g., staurosporine) .

- Data Validation : Include triplicate measurements and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Q. What computational approaches predict the reactivity and regioselectivity of pyrimidine-dione alkylation?

- Methodology :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify kinetically favored pathways .

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal substituents for regioselective alkylation .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points in pyrimidine-dione derivatives?

- Methodology :

- Purification : Recrystallize compounds from ethanol/CHCl mixtures to remove polymorphic impurities .

- DSC Analysis : Use differential scanning calorimetry to detect multiple melting endotherms indicative of polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。